molecular formula C24H27N3O4S2 B3654271 N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-methylphenoxy)acetamide

N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-methylphenoxy)acetamide

Cat. No.: B3654271
M. Wt: 485.6 g/mol
InChI Key: LFVVVYWVDHNSGG-UHFFFAOYSA-N
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Description

N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-methylphenoxy)acetamide is a structurally complex organic compound featuring:

  • A 1,3-thiazole core: A five-membered heterocyclic ring containing sulfur and nitrogen, commonly associated with diverse biological activities .
  • 4-(Azepan-1-ylsulfonyl)phenyl substituent: A phenyl ring substituted with a sulfonyl group linked to a seven-membered azepane ring. This moiety enhances solubility and target-binding flexibility compared to smaller cyclic amines (e.g., piperidine or morpholine) .

This compound’s unique combination of functional groups suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring both hydrophobic and polar interactions.

Properties

IUPAC Name

N-[4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S2/c1-18-6-10-20(11-7-18)31-16-23(28)26-24-25-22(17-32-24)19-8-12-21(13-9-19)33(29,30)27-14-4-2-3-5-15-27/h6-13,17H,2-5,14-16H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVVVYWVDHNSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Thiazole Ring: This step involves the reaction of a suitable thioamide with an α-haloketone under acidic conditions to form the thiazole ring.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Azepane Ring Formation: The azepane ring is formed through a cyclization reaction involving a suitable amine precursor.

    Final Coupling: The final step involves coupling the thiazole derivative with the phenoxyacetamide moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-methylphenoxy)acetamide exhibits significant potential in medicinal chemistry:

  • Antimicrobial Activity : Studies have indicated that thiazole derivatives possess antibacterial and antifungal properties. This compound may inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. It may interact with cytokine signaling pathways, reducing inflammation in various models.
  • Antitumor Potential : Preliminary research suggests that this compound can induce apoptosis in cancer cells, making it a subject of interest for anticancer drug development. Its mechanism may involve the inhibition of specific kinases involved in cell proliferation .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block:

  • Intermediate Synthesis : The compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, facilitating the development of novel compounds with tailored properties .

Material Science

The unique chemical structure of this compound lends itself to applications in material science:

  • Polymer Development : The thiazole ring and sulfonamide group can enhance the thermal stability and mechanical properties of polymers. Research is ongoing into its use as a monomer or additive in polymer formulations .

Biochemical Research

This compound is also investigated for its biochemical interactions:

  • Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes related to metabolic pathways, which could lead to advancements in understanding disease mechanisms and developing therapeutic agents .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of thiazole derivatives revealed that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting potential for clinical applications .

Case Study 2: Anti-inflammatory Mechanism

Research investigating the anti-inflammatory properties demonstrated that this compound could significantly reduce levels of pro-inflammatory cytokines in vitro. The mechanism was linked to the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses .

Mechanism of Action

The mechanism of action of N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes involved in various cellular processes.

Comparison with Similar Compounds

Structural Analogues of Thiazole Derivatives

Thiazole-based compounds are widely studied for their pharmacological properties. Key comparisons include:

Compound Name Molecular Features Key Differences Biological Activity Reference
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(2,4,5-trichlorophenyl)sulfanyl]acetamide Thiazole core with chlorinated phenyl groups Replaces azepane sulfonyl with chlorinated phenyls; higher halogen content Enhanced binding affinity for biological targets due to chlorine’s electronegativity
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide Thiazole with fluorophenyl and methoxyphenoxy groups Lacks sulfonyl group; includes fluorophenyl instead of azepane sulfonyl Potential antimicrobial/antiviral activity from fluorine’s bioisosteric effects
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide Methoxyphenyl-thiazole with phenoxypropanamide Longer acetamide chain (propanamide vs. acetamide); methoxy instead of methylphenoxy Altered pharmacokinetics due to chain length and substituent polarity

Key Insight : The azepane sulfonyl group in the main compound provides a balance of steric bulk and solubility, distinguishing it from halogenated or simpler aryl-thiazole derivatives.

Sulfonyl-Containing Analogues

Sulfonyl groups are critical for target binding and metabolic stability. Notable comparisons:

Compound Name Molecular Features Key Differences Biological Activity Reference
N-[4-(Morpholine-4-sulfonyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide Morpholine sulfonyl with indole-acetamide Six-membered morpholine ring vs. seven-membered azepane; indole core instead of thiazole Potent anticancer activity due to indole’s planar structure
2-(4-(Ethylsulfonyl)phenyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide Ethylsulfonyl and naphthyl-thiazole Smaller ethylsulfonyl group; naphthyl adds hydrophobicity Applications in materials science (e.g., organic semiconductors)
N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-methanesulfonylphenyl)acetamide Benzodiazolyl and methylsulfonyl Benzodiazolyl core vs. thiazole; methylsulfonyl lacks cyclic amine Moderate antimicrobial activity

Key Insight : The azepane sulfonyl group’s flexibility and larger ring size may improve binding to conformational dynamic targets compared to rigid or smaller sulfonyl analogues.

Acetamide Derivatives

Acetamide side chains influence solubility and target interactions:

Compound Name Molecular Features Key Differences Biological Activity Reference
N-(4-ethylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide Imidazo-triazolyl sulfanyl and ethylphenyl Replaces thiazole with imidazo-triazole; ethylphenyl instead of methylphenoxy Potential kinase inhibition due to triazole’s metal-binding capacity
N-(4-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Chlorophenyl and triazolyl sulfanyl Chlorine substitution; triazole instead of thiazole Enhanced antiviral activity from chlorine and pyridinyl groups
N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2-(2-methyl-4-nitrophenoxy)acetamide Ethoxyphenyl-thiazole with nitrophenoxy Nitro group increases electron-withdrawing effects; ethoxy vs. azepane sulfonyl Potential use in photodynamic therapy

Key Insight: The 4-methylphenoxy group in the main compound offers moderate lipophilicity, avoiding the extreme hydrophobicity of nitro or chlorinated groups while maintaining membrane permeability.

Q & A

Q. Critical Conditions :

  • Temperature: 60–80°C for sulfonylation steps to avoid side reactions.
  • Solvents: Polar aprotic solvents (e.g., DMF, DCM) for improved solubility of intermediates.
  • Catalysts: Triethylamine or DMAP for amide coupling efficiency .

Basic: How is structural integrity confirmed post-synthesis?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : To verify connectivity of the azepane, thiazole, and acetamide moieties (e.g., ¹H/¹³C NMR for protons and carbons).
  • High-Resolution Mass Spectrometry (HRMS) : For exact molecular weight confirmation.
  • X-ray Crystallography (if crystals form): Resolves stereochemical ambiguities in the sulfonyl-thiazole core .

Advanced: How can reaction yields be optimized while minimizing impurities?

Q. Methodological Strategies :

  • Reagent Stoichiometry : Maintain a 1.2:1 molar ratio of sulfonyl chloride to aryl amine to prevent incomplete sulfonylation.
  • Purification Techniques : Use gradient column chromatography (silica gel, hexane/EtOAc) to separate thiazole intermediates.
  • In Situ Monitoring : Employ thin-layer chromatography (TLC) or HPLC to track reaction progress and identify byproducts early .

Q. Example Optimization Table :

StepParameterOptimal Range
SulfonylationTemperature70°C ± 2°C
CyclizationSolventDMF/THF (3:1)
Amide CouplingCatalyst10 mol% DMAP

Advanced: How to resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?

Q. Analysis Framework :

Assay Reprodubility : Verify cell line viability (e.g., HepG2 vs. MCF-7) and incubation times.

Solubility Factors : Test compound solubility in DMSO/PBS; precipitation can artificially lower activity.

Metabolite Interference : Use LC-MS to check for degradation products during biological assays.

Positive Controls : Compare with reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate assay conditions .

Advanced: What strategies are effective for studying reaction intermediates?

  • Trapping Intermediates : Quench reactions at timed intervals (e.g., 30 min, 1 h) and isolate intermediates via flash chromatography.
  • Spectroscopic Probes : Use FT-IR to track sulfonyl group incorporation (S=O stretch at ~1350 cm⁻¹).
  • Computational Modeling : DFT calculations to predict transition states and intermediate stability during thiazole formation .

Basic: What safety protocols are essential during synthesis?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles for handling sulfonyl chlorides (corrosive).
  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., thiols).
  • Waste Disposal : Segregate halogenated solvents (DCM) and azepane derivatives for specialized disposal .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Q. Methodology :

  • Analog Synthesis : Modify the azepane ring (e.g., replace with piperidine) or phenoxy group (e.g., fluorinated variants).
  • Biological Screening : Test analogs against enzyme targets (e.g., kinases) using fluorescence polarization assays.
  • Data Correlation : Apply QSAR models to link structural features (e.g., logP, polar surface area) to activity trends .

Advanced: How to address poor solubility in pharmacological assays?

  • Formulation Aids : Use co-solvents (e.g., cyclodextrins) or nanoemulsions.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility.
  • Salt Formation : Prepare hydrochloride or sodium salts of the acetamide moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-methylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-{4-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(4-methylphenoxy)acetamide

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